molecular formula C11H12O4 B1271747 (4-Propionyl-phenoxy)-acetic acid CAS No. 6501-31-1

(4-Propionyl-phenoxy)-acetic acid

Cat. No. B1271747
CAS RN: 6501-31-1
M. Wt: 208.21 g/mol
InChI Key: FBTYYZZUMRUNGH-UHFFFAOYSA-N
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Description

“(4-Propionyl-phenoxy)-acetic acid” belongs to the class of organic compounds known as alkyl-phenylketones . These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group . It is an arylaliphatic acid used in the preparation of potential inhibitors of collagen-induced aggregation of human thrombocytes .


Synthesis Analysis

The synthesis of phenoxy acetamide and its derivatives has been studied extensively . In 2013, a research group synthesized a series of (4-benzoyl-phenoxy)-acetic acid analogs and evaluated their in-vitro anti-oxidant effects .


Molecular Structure Analysis

The molecular formula of “(4-Propionyl-phenoxy)-acetic acid” is C11H12O4 . The average mass is 208.211 Da and the monoisotopic mass is 208.073563 Da .


Chemical Reactions Analysis

Phenoxy acetamide and its derivatives have been studied for their synthesis and pharmacological activities . The compounds have been evaluated against in-vitro anti-oxidant effects by using 1, 1-diphenyl-1-picrylhydrazyl (DPPH), hydrogen peroxide (H2O2), and nitric oxide (NO) radical scavenging assays .

Scientific Research Applications

Synthesis and Derivatization

  • (4-Propionyl-phenoxy)-acetic acid has been explored in the synthesis of various chemical compounds. For instance, Imfeld et al. (1982) conducted research on the synthesis of O-{(+)-D-2-[4-(4-(trifluoromethyl)phenoxy)phenoxy]propionyl}-acetone oxime, involving (4-Propionyl-phenoxy)-acetic acid derivatives (Imfeld, Suchý, Vogt, Lukac, Schlageter, Widmer, & Boguth, 1982).
  • Another study by Nuhu et al. (2012) utilized a similar compound for the determination of phenoxy herbicides in water samples, employing phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis (Nuhu, Basheer, Alhooshani, & Al-Arfaj, 2012).

Analytical Methods in Food and Environmental Sciences

  • Yuan et al. (2018) developed a method for determining phenoxy carboxylic acid herbicides in food crops. This method combined magnetic solid-phase extraction with dispersive liquid–liquid microextraction, followed by ultra-high performance liquid chromatography-tandem mass spectrometry (Yuan, Liu, Zhao, Zhao, & Zhao, 2018).
  • A study by von Jagow et al. (1968) observed the metabolism of (4′-propionyl)-acetanilide in rabbits, indicating potential applications of related compounds in biological research (von Jagow, Kiese, & Lenk, 1968).

Applications in Biotechnology

  • Yu et al. (2002) investigated the use of propionic and related acids in biotechnology, particularly in the production of polyhydroxyalkanoates by Ralstonia eutropha. This research highlights the potential of these compounds in bioplastic production (Yu, Si, Keung, & Wong, 2002).

Anti-Mycobacterial Research

  • Research by Yar et al. (2006) involved the synthesis of phenoxy acetic acid derivatives and evaluated their anti-mycobacterial activities, indicating the potential pharmaceutical applications of these compounds (Yar, Siddiqui, & Ali, 2006).

Safety And Hazards

The safety data sheet for similar compounds suggests wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation . It is also advised not to get the compound in eyes, on skin, or on clothing .

Future Directions

“(4-Propionyl-phenoxy)-acetic acid” is a product for proteomics research . The literature suggests that the chemical diversity of phenoxy acetamide and its derivatives provides an opportunity for chemists to design new derivatives that could be successful agents in terms of safety and efficacy . This could enhance the quality of life and open new avenues in various fields, including pharmaceuticals, agriculture, and material sciences.

properties

IUPAC Name

2-(4-propanoylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-10(12)8-3-5-9(6-4-8)15-7-11(13)14/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTYYZZUMRUNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367980
Record name (4-Propionyl-phenoxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Propionyl-phenoxy)-acetic acid

CAS RN

6501-31-1
Record name (4-Propionyl-phenoxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Khan, M Naz, N Abbas - Advances in Organic Synthesis, 2017 - books.google.com
The present chapter deals with the recent developments in synthetic methodology, process development, and techniques modifications employed in peptides, and proteins synthesis as …
Number of citations: 0 books.google.com

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